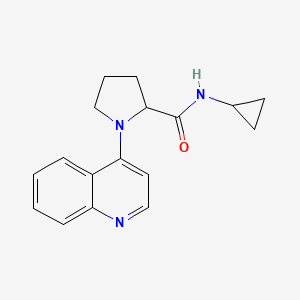
N-cyclopropyl-1-(6-methylpyrazin-2-yl)pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-1-(6-methylpyrazin-2-yl)pyrrolidine-2-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
N-cyclopropyl-1-(6-methylpyrazin-2-yl)pyrrolidine-2-carboxamide acts as a potent and selective inhibitor of GABA aminotransferase, an enzyme responsible for the breakdown of GABA, the major inhibitory neurotransmitter in the brain. By inhibiting GABA aminotransferase, N-cyclopropyl-1-(6-methylpyrazin-2-yl)pyrrolidine-2-carboxamide increases the levels of GABA in the brain, which leads to increased inhibition of neuronal activity and a decrease in seizure activity.
Biochemical and Physiological Effects:
N-cyclopropyl-1-(6-methylpyrazin-2-yl)pyrrolidine-2-carboxamide has been shown to increase GABA levels in the brain and decrease seizure activity in animal models of epilepsy. It has also been shown to reduce drug-seeking behavior in animal models of addiction and improve cognitive function in animal models of aging and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cyclopropyl-1-(6-methylpyrazin-2-yl)pyrrolidine-2-carboxamide is its potency and selectivity for GABA aminotransferase, which allows for precise modulation of GABA levels in the brain. However, its high lipophilicity and low solubility in water can make it difficult to work with in lab experiments. Additionally, its potential toxicity and lack of selectivity for other enzymes involved in GABA metabolism may limit its therapeutic potential.
Orientations Futures
For N-cyclopropyl-1-(6-methylpyrazin-2-yl)pyrrolidine-2-carboxamide research include further investigation of its potential therapeutic applications in various neurological and psychiatric disorders, as well as the development of more selective and less toxic inhibitors of GABA aminotransferase. Additionally, the use of N-cyclopropyl-1-(6-methylpyrazin-2-yl)pyrrolidine-2-carboxamide as a tool for studying the role of GABA in the brain and its potential as a biomarker for neurological and psychiatric disorders warrants further investigation.
Méthodes De Synthèse
N-cyclopropyl-1-(6-methylpyrazin-2-yl)pyrrolidine-2-carboxamide can be synthesized via a multi-step process starting with 6-methylpyrazin-2-amine. The amine is first protected with a Boc group, followed by cyclization with cyclopropylcarbonyl chloride to form the pyrrolidine ring. The Boc group is then removed, and the resulting amine is coupled with 2-carboxyethyl acrylate to form the final product, N-cyclopropyl-1-(6-methylpyrazin-2-yl)pyrrolidine-2-carboxamide.
Applications De Recherche Scientifique
N-cyclopropyl-1-(6-methylpyrazin-2-yl)pyrrolidine-2-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. It has also been investigated as a potential treatment for cognitive impairment associated with aging and neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-cyclopropyl-1-(6-methylpyrazin-2-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-9-7-14-8-12(15-9)17-6-2-3-11(17)13(18)16-10-4-5-10/h7-8,10-11H,2-6H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJWQAYQQCDHFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)N2CCCC2C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-1-(6-methylpyrazin-2-yl)pyrrolidine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-2-methylsulfanyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]benzenesulfonamide](/img/structure/B7633547.png)
![N-[(5,5-dimethyloxolan-2-yl)methyl]-3-methoxy-4-methylpiperidine-1-carboxamide](/img/structure/B7633553.png)

![N-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl]-3,4,5-trifluorobenzenesulfonamide](/img/structure/B7633570.png)


![1-(2,5-dimethoxyphenyl)-N-methyl-N-[(7-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methyl]methanamine](/img/structure/B7633590.png)

![[1-(2,4-difluorophenyl)pyrazol-4-yl]-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7633598.png)

![[2-(Hydroxymethyl)pyrrolidin-1-yl]-(2-phenyl-1,3-oxazol-4-yl)methanone](/img/structure/B7633615.png)
![N'-methyl-N'-[1-(4-methylphenyl)butan-2-yl]-N-(1-methylpyrazol-4-yl)oxamide](/img/structure/B7633623.png)
![3-(4-Methoxyphenyl)-5-[1-(oxan-4-yl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B7633627.png)
![[2-(Hydroxymethyl)pyrrolidin-1-yl]-(2-methylquinolin-6-yl)methanone](/img/structure/B7633635.png)